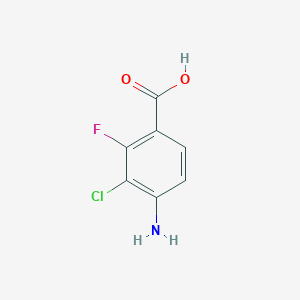

4-Amino-3-chloro-2-fluorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-3-chloro-2-fluorobenzoic acid is a useful research compound. Its molecular formula is C7H5ClFNO2 and its molecular weight is 189.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

4-Amino-3-chloro-2-fluorobenzoic acid has shown potential as an antimicrobial agent. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, derivatives of this compound have been screened for their efficacy against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating promising results in inhibiting microbial growth .

Anti-inflammatory Properties

The presence of the amino group enhances the interaction of this compound with biological systems, making it a candidate for anti-inflammatory drug development. Its structural similarity to other bioactive compounds suggests it may influence enzyme activities and receptor binding, potentially leading to therapeutic applications in treating inflammatory diseases.

Organic Synthesis

Intermediate in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. For example, it is utilized in the preparation of fluorinated drugs, which often exhibit improved biological activity due to the fluorine atom's unique properties. The incorporation of fluorine can enhance lipophilicity and metabolic stability, making these compounds more effective as therapeutic agents .

Synthesis of Liquid Crystals

this compound is also explored for its potential use in developing liquid crystal materials. These materials are significant in electronic displays and optical devices due to their unique optical properties. The synthesis of derivatives suitable for liquid crystal applications is an ongoing area of research.

Materials Science

Crystal Growth

The compound has been investigated for its ability to form single crystals with desirable optical properties. Using slow evaporation techniques, researchers have successfully grown optically transparent crystals from solutions containing this compound. These crystals exhibit good thermal stability and high optical transmittance, making them suitable for various optical applications.

Synthetic Routes

Various synthetic methods have been developed for producing this compound:

| Method | Description | Yield |

|---|---|---|

| Vilsmeier-Haack Reaction | Utilizes m-chloroaniline as a starting material to introduce functional groups sequentially | Up to 85% |

| Diazotization followed by Halogenation | Converts amine groups into halides using diazotization reactions | Varies based on conditions |

| Ionic Liquid-Assisted Synthesis | Employs ionic liquids as solvents to enhance reaction efficiency and yield | Approximately 96.9% |

These methods highlight the versatility available in synthesizing this compound based on desired outcomes and available resources.

Case Studies

-

Antimicrobial Screening

A study evaluated various derivatives of this compound against common pathogens, revealing notable antibacterial activity that suggests its potential utility in developing new antimicrobial agents. -

Fluorinated Drug Development

Research into the synthesis pathways for fluorinated drugs has demonstrated that incorporating this compound can enhance the pharmacological profiles of these compounds, leading to more effective treatments. -

Liquid Crystal Applications

Investigations into the crystallization behavior of this compound have led to the development of new liquid crystal materials with improved performance metrics for display technologies.

Propiedades

Número CAS |

194804-88-1 |

|---|---|

Fórmula molecular |

C7H5ClFNO2 |

Peso molecular |

189.57 g/mol |

Nombre IUPAC |

4-amino-3-chloro-2-fluorobenzoic acid |

InChI |

InChI=1S/C7H5ClFNO2/c8-5-4(10)2-1-3(6(5)9)7(11)12/h1-2H,10H2,(H,11,12) |

Clave InChI |

ZHBRTCWFSZTXRS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C(=C1C(=O)O)F)Cl)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.